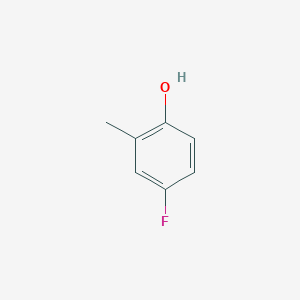

4-Fluoro-2-methylphenol

描述

Significance of Fluorinated Phenols in Organic and Medicinal Chemistry

The introduction of fluorine into phenolic compounds has a profound impact on their chemical and biological properties, making them highly valuable in organic and medicinal chemistry.

Overview of Phenolic Compounds in Chemical Synthesis and Applications

Phenolic compounds are a broad class of organic molecules characterized by a hydroxyl group attached to an aromatic ring. ontosight.aiontosight.ai They are widely found in nature and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.govmdpi.comresearchgate.net In chemical synthesis, phenols are versatile intermediates used in the production of a wide array of products, including plastics, dyes, pharmaceuticals, and agrochemicals. ontosight.ai Their reactivity is largely influenced by the substituents on the aromatic ring. ontosight.ai

Unique Electronegativity and Steric Effects of Fluorine Substituents

Fluorine is the most electronegative element, and its small atomic size allows it to replace hydrogen or a hydroxyl group with minimal steric hindrance but with significant electronic consequences. numberanalytics.comucd.ietandfonline.com The carbon-fluorine bond is one of the strongest in organic chemistry, which often enhances the metabolic stability of a molecule by making it more resistant to oxidative metabolism. ucd.ietandfonline.comchinesechemsoc.org This increased stability can prolong the pharmacological effects of a drug. ucd.ie

Historical Context and Evolution of Research on 4-Fluoro-2-methylphenol

The study of organofluorine chemistry began in the early 20th century, with significant growth spurred by the discovery of the unique properties of fluorine. numberanalytics.com The development of fluorinated pharmaceuticals gained momentum in the mid-20th century, with the introduction of the first fluorinated drug, Florinef acetate, in 1954. nih.gov Research into specific fluorinated phenols like this compound has evolved as new synthetic methods and applications have been discovered. Initially, research focused on the fundamental synthesis and characterization of such compounds. For example, a method for preparing this compound involves the diazotization hydrolysis of 4-fluoro-2-methylaniline (B1329321). google.com

Over time, the focus has shifted towards its application as a key intermediate in the synthesis of more complex molecules. A notable application is in the preparation of a tetradentate aminophenol ligand through a Mannich condensation with ethanolamine (B43304) and formaldehyde (B43269). ossila.com This ligand can then be used to create long-lived ligand-to-metal charge transfer (LMCT) complexes with elements like vanadium, which are valuable in photochemistry. ossila.com

Current Research Landscape and Emerging Trends for this compound

Current research continues to explore the utility of this compound as a versatile building block in various fields. In medicinal chemistry, it is used to synthesize quinazolines that act as selective inhibitors of receptor tyrosine kinases, with the fluorinated phenol (B47542) component contributing to improved hepatocyte stability. ossila.com

Another area of active research is in materials science. This compound can be grafted onto natural polymers like flax and coconut fibers using a laccase-catalyzed reaction. ossila.com This modification alters the surface properties of the fibers, specifically increasing their hydrophobicity. ossila.com

Emerging trends point towards the continued development of new synthetic methodologies that are more efficient and environmentally friendly. google.com There is also a growing interest in exploring the full potential of fluorinated compounds in creating novel materials and pharmaceuticals with enhanced properties. The unique characteristics of the fluorine atom ensure that this compound and other fluorinated phenols will remain a focal point of chemical research. ossila.comacs.org

Interactive Data Tables

Properties of this compound

| Property | Value |

| CAS Number | 452-72-2 |

| Chemical Formula | C7H7FO |

| Molecular Weight | 126.13 g/mol |

| Appearance | Pale yellow crystals |

| Melting Point | 37-38 °C |

| Boiling Point | 87 °C at 14 mmHg |

| Synonyms | 4-fluoro-o-cresol, 2-methyl-4-fluorophenol |

Sources: sigmaaldrich.comossila.com

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQDDKKGDIVDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196426 | |

| Record name | 4-Fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-72-2 | |

| Record name | 4-Fluoro-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 452-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 2 Methylphenol and Its Derivatives

Established Synthetic Pathways to 4-Fluoro-2-methylphenol

The primary synthesis of this compound relies on established organic reactions that transform readily available starting materials into the target phenolic compound.

A common method for forming carbon-carbon or carbon-heteroatom bonds is through a Grignard reaction. The synthesis of a Grignard reagent from 1-bromo-4-fluoro-2-methylbenzene provides a versatile intermediate, 4-fluoro-2-methylphenylmagnesium bromide, which can then be converted to the corresponding phenol (B47542).

The formation of the Grignard reagent involves the reaction of 1-bromo-4-fluoro-2-methylbenzene with magnesium metal in an anhydrous solvent, typically tetrahydrofuran (B95107) (THF). chemicalbook.com The reaction is often initiated with a small amount of iodine and is conducted under an inert atmosphere to prevent quenching of the highly reactive organometagnesium species. chemicalbook.com A detailed procedure involves refluxing a mixture of magnesium turnings, 1-bromo-4-fluoro-2-methylbenzene, iodine, and magnesium bromide in anhydrous THF. chemicalbook.com While this specific literature example proceeds to use the Grignard reagent for a different synthesis, the standard subsequent step to obtain the phenol would involve reacting this intermediate with an oxygen source, such as bubbling dry oxygen through the solution, followed by an acidic workup. Alternatively, reaction with a borate (B1201080) ester followed by oxidative cleavage with hydrogen peroxide yields the desired phenol. This pathway is advantageous due to the high reactivity of the Grignard reagent, allowing for efficient bond formation.

Table 1: Grignard Reagent Formation from 1-bromo-4-fluoro-2-methylbenzene

| Reactant/Reagent | Function | Solvent | Conditions |

| 1-bromo-4-fluoro-2-methylbenzene | Starting Material | Anhydrous THF | Reflux, Inert Atmosphere |

| Magnesium (turnings) | Reagent for Grignard formation | Anhydrous THF | Reflux, Inert Atmosphere |

| Iodine | Initiator | Anhydrous THF | Reflux, Inert Atmosphere |

| Magnesium Bromide | Additive | Anhydrous THF | Reflux, Inert Atmosphere |

This table is based on the reaction conditions described for the formation of 4-fluoro-2-methylphenylmagnesium bromide. chemicalbook.com

While condensation reactions are more commonly used to derivatize phenols, certain multi-step pathways to substituted phenols incorporate condensation-like steps or rely on precursors made via such reactions. A more direct and industrially relevant pathway to synthesizing this compound is the diazotization-hydrolysis of 4-fluoro-2-methylaniline (B1329321). google.com

This two-step process begins with the diazotization of 4-fluoro-2-methylaniline. google.com In this reaction, the primary aromatic amine is converted into a diazonium salt using a diazotizing agent like nitrosyl sulfuric acid in an aqueous sulfuric acid solution. google.com The resulting diazonium salt is unstable and is subsequently hydrolyzed by heating the solution. During hydrolysis, the diazonium group is replaced by a hydroxyl group, releasing nitrogen gas and forming the target this compound. google.com This method avoids the direct use of elemental fluorine and starts from a readily available aniline (B41778) precursor.

Enzymatic methods offer a green and highly specific alternative for modifying polymers and surfaces. This compound can be used as a substrate in enzymatic grafting reactions to alter the properties of materials. ossila.com Specifically, the enzyme laccase can catalyze the grafting of this compound onto natural polymers such as flax and coconut fibers. ossila.com

Laccases are multi-copper oxidases that catalyze the oxidation of phenolic and other aromatic substrates, generating reactive radical species. nih.gov These radicals can then covalently bond to the surface of a polymer. This process can be used to impart new functionalities; for instance, grafting fluorophenols onto lignocellulosic materials can significantly modify their hydrophobicity. ossila.comresearchgate.net The reaction is typically carried out in a buffered solution under mild conditions, making it an environmentally benign method for material functionalization. ossila.comresearchgate.net

Synthesis of this compound Derivatives for Targeted Applications

The hydroxyl and aromatic ring of this compound are key functional groups that allow for its conversion into a wide array of derivatives with specific applications, particularly as ligands for metal complexes and as building blocks for functional organic molecules.

The Mannich reaction is a powerful tool for synthesizing aminomethylated phenols, which are important precursors to polydentate ligands. These ligands are capable of forming stable complexes with various metal ions. A tetradentate aminophenol ligand can be prepared from this compound through a thermal Mannich condensation reaction with ethanolamine (B43304) and formaldehyde (B43269). ossila.com

In this one-pot reaction, formaldehyde reacts with ethanolamine to form an intermediate iminium ion. The electron-rich aromatic ring of this compound then attacks the iminium ion, leading to the introduction of an aminomethyl group onto the ring, typically at the position ortho to the hydroxyl group. The resulting aminophenol ligand can coordinate to metal centers through its nitrogen and oxygen donor atoms. ossila.comresearchgate.net Such ligands derived from this compound have been used to synthesize long-lived charge-transfer complexes with metals like vanadium, which are of interest for driving photochemical reactions. ossila.com

Table 2: Mannich Condensation for Aminophenol Ligand Synthesis

| Phenol Substrate | Amine | Aldehyde | Product Type |

| This compound | Ethanolamine | Formaldehyde | Tetradentate Aminophenol Ligand |

This table is based on the reaction described in the literature. ossila.com

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. Fluorinated Schiff bases derived from fluorophenols are of significant interest in materials science and coordination chemistry. acs.orgacs.org

The synthesis is generally a straightforward condensation reaction. For example, a fluorinated salicylaldehyde (B1680747) (hydroxybenzaldehyde) derivative can be reacted with a primary amine in a suitable solvent like DMSO or ethanol. researchgate.netiucr.org The reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the imine. researchgate.net In some cases, the synthesis can be performed efficiently using solvent-free, mechanochemical methods such as ball milling. nih.gov The resulting Schiff bases are often crystalline solids and can act as ligands for metal ions or serve as intermediates for more complex organic molecules. acs.orgresearchgate.net The presence of the fluorine atom can influence the electronic properties, stability, and crystal packing of the final compounds. acs.orgnih.gov

Table 3: Examples of Fluoro-functionalized Schiff Base Synthesis

| Aldehyde Reactant | Amine Reactant | Synthesis Method | Resulting Schiff Base |

| 5-Fluorosalicylaldehyde | Aniline | Condensation in DMSO | (E)-4-Fluoro-2-[(phenylimino)methyl]phenol |

| 4-Fluoro-2-hydroxybenzaldehyde | 2-Aminophenol | Mechanochemical (Ball Milling) | 4-Fluoro-2-(((2-hydroxyphenyl)imino)methyl)phenol |

| 4-Fluoro-2-hydroxybenzaldehyde | 4-Chloroaniline | Mechanochemical (Ball Milling) | 2-(((4-Chlorophenyl)imino)methyl)-4-fluorophenol |

This table is based on synthetic examples from the literature. researchgate.netiucr.orgnih.gov

Derivatization for Active Pharmaceutical Ingredients (APIs) and Functional Polymers

This compound serves as a key building block in the synthesis of complex molecules for the pharmaceutical and polymer industries. The presence of the fluorine atom can enhance metabolic stability and receptor binding affinity, making it a valuable moiety in drug design. ossila.comsmolecule.com

In medicinal chemistry, this compound is a precursor for various Active Pharmaceutical Ingredients (APIs). ossila.com Notably, it is used in the development of quinazoline-based compounds that act as selective inhibitors of receptor tyrosine kinases (RET), which are implicated in certain types of cancer. ossila.com Compared to its non-fluorinated analog, derivatives of this compound have demonstrated improved hepatocyte stability. ossila.com It is also employed as a reagent in the synthesis of Ghrelin antagonists, which are investigated for their potential to stimulate the release of growth hormone, and in the creation of morpholine (B109124) derivatives that may inhibit serotonin (B10506) and noradrenaline reuptake. hsppharma.com

In the realm of functional polymers and materials science, this compound is used to create specialized ligands. Through a thermal Mannich condensation reaction with ethanolamine and formaldehyde, it is converted into a tetradentate aminophenol ligand. ossila.com This ligand can form a complex with vanadium, creating a long-lived ligand-to-metal charge transfer (LMCT) state that is ideal for driving photochemical reactions. ossila.com

Click to see a summary of this compound derivatives and their applications.

| Derivative Class | Application | Synthetic Precursor | Reference |

|---|---|---|---|

| Quinazolines | Selective RET kinase inhibitors for cancer therapy | This compound | ossila.com |

| Ghrelin Antagonists | Stimulation of growth hormone release | This compound | hsppharma.com |

| Morpholine Derivatives | Potential serotonin and noradrenaline reuptake inhibitors | This compound | hsppharma.com |

| Tetradentate Aminophenol Ligands | Formation of LMCT complexes for photochemical reactions | This compound | ossila.com |

Modular Synthesis Approaches for Functional Libraries

Modular synthesis, or "click chemistry," provides a powerful platform for rapidly generating large libraries of distinct compounds from a set of core building blocks. This compound is utilized as one such building block in these high-throughput synthetic workflows. rsc.org

A prominent example is the Accelerated SuFEx Click Chemistry (ASCC) reaction, a robust method for coupling alcohols with SuFEx-compatible functional groups. researchgate.netrsc.org This approach streamlines the synthetic process and simplifies purification, making it ideal for the discovery of novel functional molecules. researchgate.net In this context, this compound can be reacted with a variety of SuFExable hubs in a microplate format to create a diverse library of sulfonate-linked products. rsc.orgresearchgate.net This modularity allows chemists to systematically explore a wide chemical space to identify molecules with desired properties, such as high-potency anticancer agents. researchgate.net The use of this compound in these libraries highlights its role as a versatile scaffold for late-stage functionalization in drug discovery programs. researchgate.net

Advanced Synthetic Strategies and Catalysis

Advanced strategies, particularly enzymatic catalysis, have been developed to incorporate this compound into complex structures, such as natural polymers. These methods offer environmentally friendly alternatives to traditional chemical processes.

Role of Laccase in Grafting this compound onto Natural Polymers

Laccase, a multi-copper-containing oxidase enzyme, is effectively used to catalyze the grafting of this compound onto lignocellulosic materials. srce.hrnih.gov This biocatalytic functionalization is a key strategy for modifying the surface properties of natural fibers, such as wood, flax, and coconut fibers. ossila.commdpi.com The primary application of this process is to increase the hydrophobicity of these materials, which is important for protecting them from weathering and biodegradation. srce.hrresearchgate.net

The mechanism involves the laccase-mediated one-electron oxidation of the phenolic group on this compound, which generates highly reactive phenoxy radicals. nih.govmdpi.com These radicals can then covalently couple to the lignin (B12514952) component of the natural fibers, creating a stable, modified surface. srce.hrnih.gov The advantage of this enzymatic method is that the grafted molecules are difficult to release into the environment, offering a durable and sustainable modification. srce.hr

Research has demonstrated the effectiveness of this technique. X-ray photoelectron spectroscopy (XPS) analysis of beech veneers treated with laccase and various fluorophenols confirmed the covalent grafting by detecting the presence of fluorine on the surface. While other fluorophenols showed higher grafting efficiency, this compound still produced a measurable increase in surface hydrophobicity. researchgate.net

Click to view data on laccase-mediated grafting of fluorophenols onto veneers.

| Fluorophenol Compound | Resulting Surface Fluorine Content (XPS) | Increase in Hydrophobicity | Reference |

|---|---|---|---|

| This compound (4,2-FMP) | 0.26% | 9.6% | researchgate.net |

| 4-(trifluoromethoxy)phenol (4-F3MP) | 3.01% | 28.6% | researchgate.net |

| 4-[4-(trifluoromethyl)phenoxy]phenol (4,4-F3MPP) | 6.39% | 65.5% | researchgate.net |

Investigation of Reaction Mechanisms and Kinetics in this compound Synthesis

Understanding the reaction mechanisms and kinetics is fundamental to optimizing the synthesis of this compound and its derivatives. The synthesis of the parent compound can be achieved through pathways like the diazotization of 4-fluoro-2-methylaniline followed by hydrolysis. smolecule.com

For the synthesis of its derivatives, various reaction mechanisms are employed. The creation of 4-fluoro-2-methylbenzoic acid, an important intermediate for electronic chemicals, involves a Friedel-Crafts acylation reaction using m-fluorotoluene and trichloroacetyl chloride, followed by hydrolysis and acidification. google.com The synthesis of ether derivatives, such as ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate, proceeds via a nucleophilic substitution (Williamson ether synthesis) between this compound and ethyl chloroacetate.

Computational chemistry plays a role in elucidating these mechanisms. For instance, Density Functional Theory (DFT) can be used to calculate the energy barriers and investigate the electronic effects of the fluorine atom on the aromatic ring during esterification reactions. Similarly, molecular dynamics simulations can help optimize reaction kinetics by modeling solvent interactions.

In the case of laccase-catalyzed grafting, the mechanism proceeds through the formation of phenoxy radicals, which can then undergo radical coupling to form new C-C or C-O bonds with the polymer substrate. mdpi.com Kinetic studies of related oxidation reactions, while not directly on this compound, show that such processes are often first-order with respect to the oxidant and the substrate, and can be catalyzed by acids. ijcce.ac.ir These mechanistic insights are crucial for controlling reaction outcomes and improving the efficiency of synthetic routes involving this compound.

Spectroscopic and Structural Characterization of 4 Fluoro 2 Methylphenol and Its Complexes

Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of organic molecules. For 4-fluoro-2-methylphenol, both ¹H and ¹³C NMR spectra provide key insights into its molecular structure. nih.govchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the fluorine, methyl, and hydroxyl substituents on the benzene (B151609) ring. Data from various suppliers confirms the expected structure. nih.govaliyuncs.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms directly bonded to the electronegative fluorine and oxygen atoms exhibit characteristic downfield shifts. The aromatic region shows distinct signals for each carbon atom, reflecting the substitution pattern of the benzene ring. nih.govchemicalbook.com

Table 1: NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~6.8-7.1 | Multiplet | Aromatic Protons |

| ¹H | ~4.8 | Singlet (broad) | OH |

| ¹H | ~2.2 | Singlet | CH₃ |

| ¹³C | ~155 (d) | Doublet (JC-F) | C-F |

| ¹³C | ~150 | Singlet | C-OH |

| ¹³C | ~115-130 (m) | Multiplets | Aromatic CH |

| ¹³C | ~120 | Singlet | C-CH₃ |

| ¹³C | ~16 | Singlet | CH₃ |

Note: Exact chemical shifts can vary depending on the solvent and instrument.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound, available from various sources, shows characteristic absorption bands. nih.govchemicalbook.com A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is also present, typically in the 1100-1250 cm⁻¹ range. nih.govnih.gov

Raman spectroscopy provides complementary information to IR spectroscopy by detecting changes in the polarizability of a molecule during vibrations. The FT-Raman spectrum of this compound has been recorded and shows characteristic peaks that help to confirm its molecular structure. nih.gov The symmetric stretching of the aromatic ring often gives a strong Raman signal.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | ~3400 (broad) | - |

| Aromatic C-H Stretch | ~3050 | ~3050 |

| Methyl C-H Stretch | ~2920 | ~2920 |

| Aromatic C=C Stretch | ~1600, ~1500 | ~1600, ~1500 |

| C-F Stretch | ~1200 | ~1200 |

Note: Frequencies are approximate and can vary.

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol, shows absorption bands in the ultraviolet region. nih.gov These absorptions are due to π → π* transitions within the benzene ring. The position and intensity of these bands can be influenced by the substituents on the ring. atauni.edu.tr Studies on related Schiff base derivatives of fluorinated phenols have utilized UV-Vis spectroscopy to investigate tautomerization and determine optical energy band gaps. atauni.edu.trresearchgate.net For instance, the absence of absorption above 400 nm in some Schiff bases indicates the predominance of the phenol-imine form. atauni.edu.tr The optical band gap, a crucial parameter for electronic applications, can be estimated from the onset of the absorption spectrum.

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. While detailed photoluminescence studies specifically on this compound are not extensively reported in the provided results, research on related fluorinated compounds and their complexes highlights the importance of this technique. For example, a vanadium complex with a tetradentate aminophenol ligand derived from this compound exhibited a ligand-to-metal charge transfer (LMCT) state with a fluorescence lifetime of 423 ps, suggesting its potential in photochemical applications. ossila.com Fluorescence lifetime is a critical parameter that provides insights into the excited state dynamics and can be influenced by environmental factors and molecular structure. nih.gov

Single Crystal X-ray Diffraction (SC-XRD) Studies

While a single crystal X-ray diffraction study specifically for this compound was not found in the provided search results, extensive crystallographic data exists for its derivatives, such as (E)-4-Fluoro-2-[(phenylimino)methyl]phenol. iucr.orgiucr.orgresearchgate.net These studies reveal crucial information about the molecular geometry, crystal packing, and intermolecular interactions. For instance, in the crystal structure of (E)-4-Fluoro-2-[(phenylimino)methyl]phenol, the molecule is essentially planar, and an intramolecular O—H⋯N hydrogen bond is observed, which forms an S(6) ring motif. iucr.orgiucr.orgresearchgate.net The crystal structure is further stabilized by C—H⋯O hydrogen bonds. iucr.orgiucr.orgresearchgate.net Such studies on closely related compounds provide a strong indication of the types of intermolecular forces and packing arrangements that could be expected for this compound itself. These analyses are fundamental for understanding the solid-state properties of the material.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-4-Fluoro-2-[(phenylimino)methyl]phenol |

| 4-bromo-2-[(phenylimino)methyl]phenol |

| 5-fluorosalicylaldehyde |

| Aniline (B41778) |

| Vanadium |

| Ethanolamine (B43304) |

Elucidation of Crystal Structures and Molecular Conformation

The crystal structures of this compound derivatives, particularly its Schiff base complexes, have been extensively studied using single-crystal X-ray diffraction. These studies reveal crucial information about their molecular conformation.

For instance, the Schiff base compound (E)-4-Fluoro-2-[(phenylimino)methyl]phenol crystallizes in the monoclinic space group P21/c. researchgate.netresearchgate.net The molecule is noted to be essentially planar, with a root-mean-square (r.m.s.) deviation of 0.022 Å. researchgate.netiucr.orgiucr.org This planarity is a common feature in related salicylideneaniline (B1219908) derivatives. In another example, the complex 4-Fluoro-2-({[(2R)-1-hydroxy-1,1,3-triphenylpropan-2-yl]imino}methyl)phenol crystallizes in the orthorhombic space group P212121. iucr.org

Table 1: Crystallographic Data for (E)-4-Fluoro-2-[(phenylimino)methyl]phenol researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀FNO |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 18.965 (2) |

| b (Å) | 4.7214 (5) |

| c (Å) | 12.2399 (13) |

| β (°) | 107.881 (7) |

| Volume (ų) | 1043.0 (2) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.371 |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

A predominant feature in the crystal structures of this compound Schiff base complexes is the presence of a strong intramolecular O—H⋯N hydrogen bond. researchgate.netiucr.orgiucr.orgdntb.gov.ua This bond forms between the phenolic hydroxyl group and the imine nitrogen atom, creating a stable six-membered ring referred to as an S(6) ring motif. researchgate.netiucr.orgiucr.orgnih.govdntb.gov.ua The formation of this S(6) ring significantly influences the molecular conformation and contributes to the planarity of the molecule.

Table 2: Hydrogen Bond Geometry for (E)-4-Fluoro-2-[(phenylimino)methyl]phenol iucr.org

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| O1—H1⋯N1 | - | 1.70 (5) | - | - |

| C7—H7⋯O1 | - | - | - | - |

Examination of Dihedral Angles and Planarity

The planarity of this compound complexes is quantitatively described by the dihedral angle between the planes of the aromatic rings. In (E)-4-Fluoro-2-[(phenylimino)methyl]phenol, the dihedral angle between the two aryl rings is remarkably small, reported as 0.69 (15)°, indicating a high degree of coplanarity. researchgate.netiucr.orgiucr.orgdntb.gov.ua This is further supported by the small r.m.s. deviation of 0.022 Å for the molecule. researchgate.netiucr.orgiucr.org

Table 3: Dihedral and Torsion Angles in this compound Complexes

| Compound | Dihedral Angle (°) | Torsion Angle (°C) | Reference |

| (E)-4-Fluoro-2-[(phenylimino)methyl]phenol | 0.69 (15) | C1—C7—N1—C8: 180.0 (2) | researchgate.netiucr.orgiucr.orgdntb.gov.ua |

| (E)-4-Fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol | 14.18 (20) | C9—C8—N1—C7: 123.3 (3) | nih.gov |

| 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol | 44.77 (3) | C9—C8—N1—C6: 170.1 (4) | nih.gov |

Hirshfeld Surface Analysis for Intermolecular Interactions

In the case of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, a related compound, the Hirshfeld surface analysis indicates that the most significant contributions to the crystal packing are from C⋯H/H⋯C (29.2%), H⋯H (28.6%), and F⋯H/H⋯F (25.6%) interactions. nih.govresearchgate.net Other notable interactions include O⋯H/H⋯O (5.7%) and F⋯F (4.6%). nih.govresearchgate.net This detailed breakdown provides a quantitative understanding of the forces that govern the supramolecular assembly of these molecules in the solid state. The analysis of other related structures also emphasizes the importance of H···H and C···H contacts in the crystal packing. acs.org

Table 4: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol nih.govresearchgate.net

| Interaction Type | Contribution (%) |

| C⋯H/H⋯C | 29.2 |

| H⋯H | 28.6 |

| F⋯H/H⋯F | 25.6 |

| O⋯H/H⋯O | 5.7 |

| F⋯F | 4.6 |

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of chemical compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) has been employed to study the thermal stability of Schiff base crystals derived from 4-fluorosalicylaldehyde, which is structurally related to this compound. For (E)-4-Fluoro-2-[(phenylimino)methyl]phenol, TGA can be used to determine thermodynamic and kinetic parameters such as activation energy. researchgate.net TGA thermograms for related crystalline forms of other complex organic molecules show the temperatures at which significant weight loss occurs, indicating decomposition or degradation. google.com

Differential Scanning Calorimetry (DSC) for Melting Point and Thermal Stability

Differential Scanning Calorimetry (DSC) is a key technique for determining the melting point and thermal stability of this compound and its derivatives. nih.gov For this compound itself, the melting point is reported to be in the range of 37-38 °C. sigmaaldrich.comossila.com

In the context of its complexes, such as the Schiff base 4-fluoro salicylideneaniline ((E)-4-Fluoro-2-[(phenylimino)methyl]phenol), DSC analysis reveals a melting point of 75 °C. researchgate.net DSC studies on a related compound, (E)-4-Fluoro-2-[(phenylimino)methyl]phenol, have been used to determine thermodynamic parameters like the enthalpy and entropy of fusion. researchgate.net DSC thermograms provide a clear picture of the thermal transitions, including melting and any phase changes that may occur upon heating. google.com

Theoretical and Computational Chemistry of 4 Fluoro 2 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometry of 4-Fluoro-2-methylphenol. These calculations provide a basis for understanding its chemical properties and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry and electronic properties of compounds like this compound.

DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can be used to optimize the molecular structure of this compound in the gas phase. nih.gov These calculations yield important geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a study of a similar phenol (B47542) derivative, the calculated bond lengths for C=N and C-O were found to be in good agreement with experimental X-ray data. nih.gov Such validated computational models allow for the reliable prediction of the three-dimensional structure of this compound.

Furthermore, DFT studies provide critical information about the electronic properties of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. iucr.org For a related Schiff base, the calculated energy gap was found to be 4.076 eV, classifying it as a "hard molecule." iucr.org Other electronic properties that can be calculated include the dipole moment, ionization potential, and electron affinity, which are all crucial for understanding the molecule's behavior in various chemical environments. iucr.org

| Parameter | Description | Typical Calculated Values for Similar Phenolic Compounds |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C-O: ~1.34 Å, C=C (aromatic): ~1.39-1.40 Å |

| Bond Angles (°) | The angle formed between three atoms across at least two bonds. | C-C-O: ~118-121°, C-C-H: ~119-121° |

| Dihedral Angles (°) | The angle between two intersecting planes. | Defines the planarity and conformation of the molecule. |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | ~ -6.2 eV |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | ~ -2.1 eV |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | ~ 4.1 eV |

| Dipole Moment (Debye) | A measure of the separation of positive and negative electrical charges within a molecule. | ~ 4.47 D |

Note: The values in the table are illustrative and based on DFT calculations for structurally related phenolic compounds. iucr.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein.

A notable example of a molecular docking study involving this compound is its interaction with dehaloperoxidase B. The Protein Data Bank (PDB) contains the crystal structure of dehaloperoxidase B in complex with this compound (ligand ID: MWM), under the PDB ID 6ONG. nih.govpdbj.org Analysis of this complex reveals the specific ligand-target interactions that stabilize the binding. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The fluorine atom in this compound can modulate its binding affinity and selectivity for the target protein. ossila.com Understanding these interactions at an atomic level is crucial for the rational design of more potent and selective enzyme inhibitors or receptor modulators.

| Target Protein | PDB ID | Ligand ID | Key Interactions |

| Dehaloperoxidase B | 6ONG | MWM | Hydrogen bonding, hydrophobic interactions |

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and dynamic behavior in different environments, such as in solution or when bound to a protein.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the properties of new or untested chemicals.

QSAR models have been developed to predict the toxicity of a wide range of phenolic compounds, including this compound. ajrconline.orgnih.govjst.go.jp These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as hydrophobicity (logP), electronic properties (quantum chemical descriptors), and topological indices. scholarsresearchlibrary.comut.ac.irscholarsresearchlibrary.com

For example, the toxicity of phenols to the aquatic organism Tetrahymena pyriformis has been modeled using QSAR. In such studies, this compound would be included in a dataset of phenols, and its experimental toxicity value would be correlated with its calculated descriptors. ajrconline.org The resulting QSAR model can then be used to predict the toxicity of other phenolic compounds based on their structure. The development of these models often involves techniques like multiple linear regression (MLR) and artificial neural networks (ANN). scholarsresearchlibrary.com

A critical aspect of QSAR/QSPR modeling is the evaluation of its applicability domain (AD). The AD defines the chemical space for which the model is expected to make reliable predictions. nih.govtum.de A common method for evaluating the AD is the use of a Williams plot, which graphs the standardized residuals versus the leverage values of the compounds in the dataset. ajrconline.org

Compounds with high leverage values are structurally influential on the model, while those with large standardized residuals are not well-predicted by the model. The AD is typically defined by a horizontal line at a standardized residual of ±3 and a vertical line at a warning leverage (h*). ajrconline.org For a QSAR model to be considered reliable for predicting the properties of this compound, the compound should fall within the defined AD of the model. This ensures that the prediction is an interpolation within the model's space rather than an unreliable extrapolation. nih.gov

In-depth Analysis of this compound Remains Elusive in Scientific Literature

Despite a comprehensive search of available scientific literature and computational chemistry databases, specific theoretical and computational studies focusing on the non-covalent interactions and halogen bonding of this compound are not presently available. As a result, the detailed research findings and data tables required for an in-depth analysis of this particular compound's intermolecular forces cannot be provided.

Computational chemistry is a powerful tool for understanding molecular interactions. Techniques such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis are commonly employed to elucidate the nature and strength of non-covalent interactions. These interactions, including hydrogen bonds and halogen bonds, are crucial in determining the physical and chemical properties of substances, their crystal structures, and their interactions with biological systems.

Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, has garnered significant interest in fields like crystal engineering and drug design. The fluorine atom in this compound, while being a halogen, is generally a weak halogen bond donor. Theoretical studies on other fluorinated organic molecules have explored the conditions under which fluorine can participate in such bonds. These studies often involve analyzing the molecular electrostatic potential surface to identify regions of positive potential (σ-holes) on the halogen atom, which are indicative of its ability to form halogen bonds.

While general principles of non-covalent interactions and halogen bonding are well-established, their specific application and quantitative description for this compound would require dedicated computational studies. Such research would involve calculating interaction energies, analyzing electron density distributions, and characterizing the geometric parameters of intermolecular complexes involving this compound.

The absence of such specific studies in the public domain prevents the creation of a detailed section on the theoretical and computational chemistry of this compound's non-covalent interactions and halogen bonding, complete with the requested data tables and in-depth findings. Further experimental and computational research is needed to shed light on these specific aspects of this compound's chemical behavior.

Biological and Pharmacological Investigations of 4 Fluoro 2 Methylphenol and Its Analogues

Biochemical Pathway Modulation

The 4-fluoro-2-methylphenol moiety has been incorporated into various classes of compounds to modulate specific biochemical pathways, ranging from receptor tyrosine kinase signaling to neurotransmitter reuptake.

The this compound structure is a key component of potent and selective inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling. A notable example is its incorporation into anilinoquinazoline-based molecules designed to target specific RTKs. nih.gov

One such derivative, ZM323881, which contains the 5-amino-4-fluoro-2-methylphenol (B49772) substructure, has been identified as a highly potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a principal RTK involved in angiogenesis. researchgate.netnih.gov In vitro kinase assays demonstrated that ZM323881 inhibits VEGFR-2 with high efficacy. nih.govresearchgate.net The selectivity of this compound is a key finding; it shows significantly less activity against other RTKs, including VEGFR-1, Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.govresearchgate.net This selectivity suggests that the specific arrangement of the fluoro and methyl groups on the phenol (B47542) ring, as provided by the this compound moiety, is critical for achieving targeted inhibition. ossila.com

Table 1: In Vitro Inhibitory Activity of ZM323881 against various Receptor Tyrosine Kinases

| Kinase Target | IC₅₀ (Concentration for 50% Inhibition) |

|---|---|

| VEGFR-2 | < 2 nM |

| VEGFR-1 | > 50 µM |

| EGFR | > 50 µM |

| PDGFR | > 50 µM |

Data sourced from studies on ZM323881, a quinazoline (B50416) derivative of this compound. nih.govresearchgate.net

A significant challenge in the development of kinase inhibitors is metabolic instability, particularly susceptibility to Phase II metabolism such as glucuronidation, which is common for phenolic compounds. nih.gov The substitution pattern of this compound has been shown to mitigate this issue in quinazoline-based inhibitors. ossila.com

Research on anilinoquinazoline (B1252766) derivatives as RET kinase inhibitors revealed that unsubstituted phenolic versions suffered from high metabolic clearance. nih.gov However, the introduction of a flanking substituent, such as the methyl group in the this compound moiety, not only improved selectivity but also enhanced metabolic stability in human hepatocytes. ossila.comnih.gov This improvement is attributed to the steric hindrance provided by the methyl group adjacent to the phenolic hydroxyl, which may shield it from metabolizing enzymes. nih.gov This enhanced stability is crucial for maintaining effective concentrations of the drug in the body. nih.gov

This compound serves as a chemical reagent in the synthesis of antagonists for the ghrelin receptor. hsppharma.comchembuyersguide.com The ghrelin receptor plays a role in regulating growth hormone release, insulin (B600854) secretion, and energy metabolism. google.com Antagonists of this receptor are investigated for their potential in managing metabolic syndromes and other related conditions. google.com The specific chemical properties of this compound make it a useful starting material for constructing the complex molecular architectures required for effective ghrelin receptor antagonism. hsppharma.comgoogle.com

In the field of neuroscience, this compound is utilized as a precursor for synthesizing morpholine (B109124) derivatives. hsppharma.com These derivatives have been investigated for their potential as dual inhibitors of serotonin (B10506) and noradrenaline reuptake. hsppharma.comnih.gov The structure-activity relationships of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives show that substitutions on the aryl rings are critical for their inhibitory activity and selectivity. nih.gov The incorporation of moieties derived from reagents like this compound allows for the fine-tuning of these properties to create selective serotonin reuptake inhibitors (SSRIs), selective noradrenaline reuptake inhibitors (NRIs), or dual-acting agents. hsppharma.comnih.gov

Anti-inflammatory Activity and Related Mechanisms

The structural features of this compound also contribute to the anti-inflammatory properties of its derivative compounds.

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key feature of inflammatory processes. mdpi.com Therefore, inhibiting NO production is a target for anti-inflammatory therapies. mdpi.com Research has shown that the inhibition of VEGFR-2 by the this compound-containing compound, ZM323881, blocks the downstream activation of endothelial nitric oxide synthase (eNOS). nih.gov This finding directly links a derivative of this compound to the modulation of NO signaling pathways, supporting its role in mechanisms related to inflammation.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| ZM323881 (5-[[7-(benzyloxy) quinazolin-4-yl]amino]-4-fluoro-2-methylphenol) |

| Quinazoline |

| Ghrelin |

| Serotonin |

| Noradrenaline |

| Morpholine |

| Nitric Oxide |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) |

| Vascular Endothelial Growth Factor Receptor-1 (VEGFR-1) |

| Epidermal Growth Factor Receptor (EGFR) |

| Platelet-Derived Growth Factor Receptor (PDGFR) |

| RET Kinase |

| Endothelial Nitric Oxide Synthase (eNOS) |

Reduction of iNOS and COX-2 mRNA and Protein Expression

While direct studies on this compound's effect on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are not extensively documented in the available research, studies on structurally related fluorinated compounds provide insights into their potential anti-inflammatory activities. Inflammation is a critical process that can lead to the migration of inflammatory cells, release of cytokines, and subsequent pathological conditions. nih.gov The enzymes iNOS and COX-2 are key mediators of the inflammatory response, and their overexpression is linked to various inflammatory diseases. rsc.orgnih.gov

Research into fluorinated derivatives has shown significant anti-inflammatory potential. For instance, certain 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol derivatives have been shown to dramatically reduce the expression of iNOS and COX-2 mRNA in LPS-stimulated macrophage cells. rsc.org Western blot analysis confirmed that these compounds also decrease the protein expression levels of iNOS and COX-2, thereby inhibiting the inflammatory response. rsc.org Similarly, a fluorine-modified version of the natural compound rutaecarpine, known as fluoro-2-methoxyrutaecarpine (F-RUT), demonstrated a better ability to suppress COX-2 than its parent compound, acting as a COX-2-selective inhibitor. nih.gov Further studies on 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives also revealed that they were more selective towards COX-2 inhibition compared to COX-1. researchgate.netcolab.ws

These findings suggest that the presence of a fluorophenyl group, a key feature of this compound, can be a crucial component in designing potent and selective inhibitors of key inflammatory enzymes. Although direct evidence for this compound is pending, the activity of these analogues strongly suggests a promising area for future investigation.

Antimicrobial and Antioxidant Activities

Evaluation of Antibacterial and Antifungal Efficacy

Phenolic compounds, particularly those containing halogen atoms like fluorine, are recognized for their antimicrobial properties. ontosight.ai Research has demonstrated that this compound and its derivatives possess notable antibacterial and antifungal activities. ontosight.ai The efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes. mdpi.com

The structure of these compounds is fundamental to their biological function. Studies on fluorinated Schiff bases, which can be synthesized from phenolic precursors, have highlighted the importance of the substitution pattern on the phenolic ring for antifungal activity. frontiersin.orgnih.gov For example, in a study of two new pyridine (B92270) Schiff bases derived from fluorinated phenols, the compound with two fluorine substitutions on the phenolic ring exhibited a clear antifungal effect, whereas the derivative with only one fluorine did not show the same level of activity. frontiersin.orgnih.gov This indicates that the degree and position of fluorination can significantly modulate the biological properties of the molecule.

The introduction of fluorine is known to increase lipophilicity, which may enhance the ability of these compounds to penetrate fungal cell membranes. frontiersin.orgresearchgate.net The antifungal activity of various fluorinated phenolic derivatives has been evaluated against several pathogenic yeasts and fungi.

Table 1: Antifungal Activity of Selected Fluorinated Phenolic Analogs

| Compound/Analog | Target Fungi | Activity/Result | Reference |

|---|---|---|---|

| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1) | Yeasts | Clear antifungal activity | frontiersin.orgnih.gov |

| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (F2) | Yeasts | Less pronounced effect | frontiersin.orgnih.gov |

| 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole | Candida albicans | MIC = 500 µg/mL | researchgate.net |

Similarly, various fluorinated compounds have been tested against both Gram-positive and Gram-negative bacteria. For instance, hydrazones derived from 4-fluorobenzoic acid have shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

Assessment of Antioxidant Scavenging Properties

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. nih.gov This activity is crucial in combating oxidative stress, a condition linked to numerous diseases. The antioxidant capacity of a phenol is greatly influenced by the nature and position of substituents on the aromatic ring.

The radical scavenging activity of phenolic compounds can be evaluated using various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.net Studies on derivatives of 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol have shown promising antioxidant activity, although generally less potent than the standard antioxidant ascorbic acid. nih.gov The electronic properties of the substituents play a key role; electron-donating groups tend to enhance antioxidant activity, while electron-withdrawing groups can have the opposite effect.

In the context of this compound, it possesses a methyl group (electron-donating) and a fluorine atom (electron-withdrawing). The net effect on its antioxidant potential would depend on the interplay of these opposing electronic influences. Research on carvacrol (B1668589) based sulfonates, including a 4-fluorobenzenesulfonate derivative, has explored their antioxidant capabilities using the DPPH assay. hilarispublisher.com Furthermore, studies on halogenated Schiff bases derived from salicylaldehyde (B1680747) have demonstrated that fluorinated derivatives exhibit excellent antioxidant results in both DPPH and nitric oxide (NO) radical scavenging assays, with some compounds surpassing the reference drug catechin. researchgate.net

Table 2: Antioxidant Activity of Selected Phenolic Analogs

| Compound/Analog Type | Assay | Result (IC50) | Reference |

|---|---|---|---|

| 4-[((6-chlorobenzo[d]thiazol-2-yl)imino)methyl]phenol (4c) | DPPH | 0.183 µM | nih.gov |

| 4-[((6-fluorobenzo[d]thiazol-2-yl)imino)methyl]phenol (4d) | DPPH | 0.144 µM | nih.gov |

| Ascorbic Acid (Standard) | DPPH | 0.074 µM | nih.gov |

| 5-(diethylamino)-2-(((4-chlorophenyl)imino)methyl)phenol (H5) | DPPH | 30.32 mM | researchgate.net |

These results indicate that while the phenolic backbone provides the fundamental radical-scavenging capability, substituents like fluorine modulate this activity, making fluorinated phenols an interesting class of compounds for antioxidant research.

Photochemical Reactivity and Ligand-to-Metal Charge Transfer (LMCT) Complexes

Ligand-to-metal charge transfer (LMCT) is a type of electronic transition in coordination complexes where an electron moves from an orbital that is predominantly ligand in character to one that is predominantly metal in character. rsc.orgresearchgate.net This process, initiated by the absorption of light, can generate long-lived excited states capable of driving a variety of useful photochemical reactions. rsc.orgnsf.gov

Synthesis and Characterization of LMCT Complexes

This ligand can then be used to synthesize a d⁰ vanadium(V) oxido chelate, VOLᶠ. This is achieved in excellent yield (98%) by the dropwise addition of oxidovanadium triisopropoxide to a solution of the H₃Lᶠ ligand in toluene. colorado.edu The resulting complex, VOLᶠ, appears as a burgundy powder, and single crystals suitable for X-ray diffraction can be obtained by vapor diffusion. colorado.edu The structure and properties of these complexes are investigated through various techniques including X-ray crystallography, static optical and X-ray absorption (XAS) spectroscopy, and time-dependent density functional theory (TD-DFT). colorado.edu

Table 3: Synthesis Details of a Vanadium(V) LMCT Complex

| Precursor | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Ethanolamine (B43304), Formaldehyde (B43269) | Microwave, 110°C, 5h | H₃Lᶠ (ligand) | 50% | colorado.edu |

Driving Photochemical Reactions with Long-Lived LMCT States

The d⁰ vanadium(V) complex, VOLᶠ, synthesized from the this compound-derived ligand, exhibits highly favorable properties for photochemistry. ossila.com Upon excitation in the visible region (400-500 nm), the complex undergoes an LMCT transition. colorado.edu Transient absorption spectroscopy reveals that following initial excitation, the system rapidly undergoes internal conversion, trapping the excited population in a long-lived charge transfer state with significant 3dₓᵧ electron character. colorado.edu

This excited state has a remarkably long lifetime of approximately 423 picoseconds. ossila.com This extended lifetime, combined with the complex's strong absorption in the visible spectrum, makes it an ideal candidate for a chromophore in energy conversion applications. colorado.edu The long-lived LMCT state provides a sufficient window for the complex to participate in bimolecular reactions, such as light-driven redox reactivity. nsf.gov The utility of such complexes lies in the fact that the LMCT excitation results in a formally reduced metal center, which can be a potent reductant for driving chemical transformations. nsf.govcolorado.edu The lack of detected photoluminescence from the VOLᶠ complex suggests that its energy is channeled efficiently into these electronic pathways rather than being lost as light. colorado.edu This new era of LMCT research highlights the potential for designing robust and versatile coordination complexes to drive a wide array of photochemical reactions. rsc.orgresearchgate.net

Pharmacological Potential and Therapeutic Applications

This compound serves as a versatile scaffold and starting material in the synthesis of various biologically active molecules. Its unique electronic properties and structural characteristics are leveraged to design novel therapeutic agents.

This compound, also known as 4-fluoro-o-cresol, is a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). ossila.comchemimpex.com Its utility as a building block stems from the presence of the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability of the final drug product. chemimpex.com

Researchers utilize this compound as a reagent in the development of a variety of therapeutic agents. For instance, it is employed in the synthesis of Ghrelin antagonists, which are investigated for their potential to stimulate the release of growth hormone. hsppharma.com It is also used to create morpholine derivatives that have the potential to inhibit the reuptake of serotonin and noradrenaline, suggesting applications in neurological and psychiatric disorders. hsppharma.com

Furthermore, the incorporation of the this compound moiety into certain molecular structures has shown distinct advantages. Compared to its non-fluorinated phenol counterpart, its use in quinazoline-based compounds can lead to selective inhibition of receptor tyrosine kinases and improved stability in hepatocytes. ossila.com It is also a precursor for tetradentate aminophenol ligands, which can form complexes with metals like vanadium for applications in photochemistry. ossila.com The compound is recognized as an important raw material for the pharmaceutical, agrochemical, and dyestuff industries. thermofisher.com

| Application Area | Synthesized Compound/Class | Potential Therapeutic Action | Reference |

| Endocrinology | Ghrelin Antagonists | Stimulation of growth hormone release | hsppharma.com |

| Neurology | Morpholine Derivatives | Inhibition of serotonin and noradrenaline reuptake | hsppharma.com |

| Oncology | Quinazoline Derivatives | Selective inhibition of receptor tyrosine kinase | ossila.com |

| Material Science | Tetradentate Aminophenol Ligands | Formation of photoactive metal complexes | ossila.com |

Inflammation is a complex biological response implicated in numerous diseases. The development of novel anti-inflammatory agents is a significant goal in medicinal chemistry. Analogues of this compound have been explored as scaffolds for such agents.

One study focused on the synthesis of morpholinopyrimidine derivatives, which were evaluated for their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Among the synthesized compounds, 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) , which incorporates a 4-fluorophenyl group, was identified as one of the most active compounds. nih.govresearchgate.net This compound was shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations. nih.gov Further investigation revealed that it significantly reduced the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. nih.govresearchgate.net Molecular docking studies suggested that these compounds have a strong affinity for the active sites of iNOS and COX-2, indicating that such derivatives could represent a novel therapeutic strategy for inflammation-associated disorders. nih.gov

Another area of research involves derivatives such as Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate. This compound has been investigated for its potential to inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, marking it as a candidate for further research in treating inflammatory diseases.

| Compound/Analogue | Biological Target/Pathway | Observed Effect | Potential Application | Reference |

| Morpholinopyrimidine derivative (V8) | iNOS, COX-2 | Reduced mRNA and protein expression; inhibited NO production | Inflammation-associated disorders | nih.govresearchgate.net |

| Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate | Pro-inflammatory cytokines | Inhibition of production and pathway modulation | Inflammatory diseases |

The structural motif of a substituted fluorophenyl group, as found in analogues of this compound, is a common feature in many compounds evaluated for anticancer activity.

One such study reported the synthesis of a tetradentate Schiff base, 2,2'-((1E,1'E)-((2,2-dimethylpropane-1,3-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-fluorophenol) (L2F) , and its palladium (II) complex (PdL2F). plos.org When screened against human colorectal carcinoma (HCT116) cell lines, the palladium complex exhibited significantly enhanced anticancer activity compared to the ligand alone. The IC₅₀ value, which represents the concentration required to inhibit 50% of cell growth, was 4.10 µg/mL for PdL2F, whereas the parent ligand L2F had an IC₅₀ of 90.00 µg/mL. plos.org This suggests that complexation with palladium dramatically increases the compound's potency.

In other research, 3-fluoro-β-lactam analogues of the microtubule-targeting agent Combretastatin A-4 were synthesized. mdpi.com The compound 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (33) , containing a fluorophenyl group, demonstrated potent antiproliferative activity against the MCF-7 human breast cancer cell line with an IC₅₀ value of 0.095 µM. mdpi.com Mechanistic studies showed that this compound inhibits tubulin polymerization and induces apoptosis. mdpi.com

Derivatives containing a 4-fluorobenzylidene or 2-(4-fluorophenyl) group have also shown promise. A thiazol-4-one derivative was found to increase programmed cell death (apoptosis) by elevating caspase-3 activity in cancer cell lines such as CACO-2 and SCC-15. nih.gov Similarly, a series of imidazolone (B8795221) derivatives showed good potency against a panel of cancer cell lines including Hela, MCF-7, PC3, and HCT-116. japsonline.com

| Compound/Analogue | Cancer Cell Line(s) | IC₅₀ / Activity | Mechanism of Action | Reference |

| Pd(II) complex of a 4-fluorophenol (B42351) Schiff base (PdL2F) | HCT116 (Colorectal) | 4.10 µg/mL | Not specified, enhanced by Pd(II) complexation | plos.org |

| 3-fluoro-β-lactam (Compound 33) | MCF-7 (Breast) | 0.095 µM | Inhibition of tubulin polymerization, apoptosis induction | mdpi.com |

| Thiazol-4-one derivative | CACO-2, SCC-15 | Increased caspase-3 activity by over 1000% at 100 µM in SCC-15 | Apoptosis induction | nih.gov |

| Imidazolone derivatives | Hela, MCF-7, PC3, HCT-116 | Good potency against the panel | Cytotoxic effect, CDK2A/VEGFR-2 inhibition | japsonline.com |

Toxicological Studies and Mechanistic Insights

Understanding the toxicological profile of a chemical is critical for assessing its safety and potential risks. For this compound, this involves applying general toxicological principles and employing modern in vitro and in silico methods.

The toxicological properties of this compound have not been fully investigated through extensive in vivo studies. fishersci.se However, general principles of toxicology for substituted phenols provide a framework for understanding its potential mechanisms of action. The toxicity of phenols is often strongly dependent on two key physicochemical parameters: hydrophobicity and electronic effects. jst.go.jp

Hydrophobicity determines the ability of a compound to partition into and cross biological membranes, such as the lipid bilayer of cells. Electronic attributes, influenced by substituents on the phenol ring, affect the compound's reactivity and interaction with biological targets. jst.go.jp For this compound, the fluorine atom (an electron-withdrawing group) and the methyl group (an electron-donating group) would influence the acidity (pKa) of the phenolic hydroxyl group and its potential to engage in hydrogen bonding or other interactions.

Data submitted by various suppliers under GHS classifications provide some preliminary hazard information. A majority of notifiers classify the compound as causing skin irritation and serious eye irritation, and it may cause respiratory irritation. nih.gov

In modern toxicology, in vitro (cell-based) and in silico (computer-based) methods are increasingly used as alternatives to animal testing to predict potential hazards like carcinogenicity. researchgate.net These approaches can be applied to evaluate compounds like this compound and its derivatives.

In Silico Evaluation: Computational tools and models can predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For a series of 4-phenyl-2-quinolone derivatives, some of which were fluorinated, an in silico assessment using admetSAR predicted that the compounds were non-carcinogenic. mdpi.com However, the same analysis predicted that several of the compounds were positive in the AMES test, suggesting potential mutagenicity. mdpi.com Such computational screens help identify potential liabilities early in the research process. nih.gov

In Vitro Assays: Cell-based assays provide experimental data on specific mechanisms of toxicity. The Cell Transformation Assay (CTA), for example, is used to model the process of carcinogenesis in vitro. researchgate.net In this assay, cell lines like Balb/c 3T3 are exposed to a chemical, and the formation of foci (clusters of cells that have lost contact inhibition) indicates carcinogenic potential. researchgate.net While specific CTA data for this compound is not available, this method represents a key in vitro tool for evaluating the carcinogenic potential of this and related compounds. researchgate.net These alternative methods are crucial for building more robust predictive models and reducing reliance on animal testing. researchgate.net

Environmental Toxicology of Fluorinated Compounds

The introduction of fluorine into organic molecules, a common strategy in the development of pharmaceuticals and agrochemicals, significantly alters their chemical and physical properties. acs.org This alteration, particularly the strength of the carbon-fluorine (C-F) bond, often results in compounds that are resistant to degradation, leading to their persistence in the environment and raising concerns about their long-term ecological impact. numberanalytics.comnih.gov While specific toxicological data for this compound are limited fluorochem.co.ukthermofisher.com, an examination of its analogues and related fluorinated aromatic compounds provides critical insights into its likely environmental behavior, including persistence, ecotoxicity, and bioaccumulation potential.

Persistence and Biodegradation

The environmental persistence of fluorinated organic compounds is a significant concern due to the high stability of the C-F bond, which is among the strongest covalent bonds in organic chemistry. numberanalytics.commdpi.com This stability makes fluoroaromatics, including fluorophenols, generally resistant to microbial degradation compared to their chlorinated or brominated counterparts. researchgate.net Many microorganisms lack the enzymatic machinery to cleave the C-F bond, leading to the accumulation of these compounds or their transformation into other persistent fluorinated byproducts. researchgate.netmn.gov

Under anaerobic conditions, which are prevalent in sediments and some groundwater systems, fluorophenols have been observed to be particularly recalcitrant. researchgate.net While some anaerobic bacteria can dehalogenate chloro- and bromobenzoates, similar defluorination is rarely observed. researchgate.net

However, some aerobic microorganisms have demonstrated the ability to transform fluorophenols. For instance, certain bacterial strains can initiate degradation through hydroxylation of the aromatic ring, which can lead to the formation of fluorinated intermediates like fluorocatechols and fluoromuconates. researchgate.net The ultimate fate of these intermediates varies; in some cases, the metabolic pathway can stall, leading to the accumulation of potentially toxic "dead-end" products. ethz.ch In other successful degradation pathways, the fluorine substituent is eventually removed and released as a benign fluoride (B91410) ion. ethz.ch The degradation pathway of the chlorinated analogue, 4-chloro-2-methylphenol (B52076), has been shown to proceed via a modified ortho-cleavage route, highlighting how different halogens can influence microbial metabolism. psu.edu

Ecotoxicity

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the toxicity of chemicals based on their molecular structure. jst.go.jpecetoc.org For substituted phenols, these models have shown that toxicity is strongly correlated with physicochemical properties like the octanol-water partition coefficient (log Kow), a measure of hydrophobicity, and the acid dissociation constant (pKa). nih.govjst.go.jp Generally, phenols with higher hydrophobicity (higher log Kow) exhibit greater toxicity to aquatic organisms because they can more easily partition into and disrupt biological membranes. nih.gov The degree of ionization, governed by the pKa of the phenol and the pH of the water, also plays a crucial role, as the neutral form of the molecule is typically more bioavailable and toxic than the ionized form. jst.go.jp

Studies comparing halogenated phenols have indicated that the nature of the halogen substituent influences toxicity. For example, one study on the acute toxicity of various phenols found that 4-fluorophenol was less toxic than 4-chlorophenol, 4-bromophenol, and 4-iodophenol. ecetoc.org This suggests that the high electronegativity of fluorine may play a role in mitigating acute toxicity relative to other larger halogens.

Bioaccumulation and Mobility

The potential for a chemical to bioaccumulate in organisms is often estimated using its log Kow value. Chemicals with high log Kow values are more lipid-soluble and have a greater tendency to accumulate in the fatty tissues of organisms. For this compound, the estimated XLogP3 value (a computational model for log Kow) is 1.4, which suggests a low potential for bioaccumulation. nih.gov This is supported by data for the analogue 4-fluorophenol, which is also characterized as having low bioaccumulation potential. scbt.com Safety data for this compound consistently state that bioaccumulation is unlikely. thermofisher.comfishersci.se

In contrast, highly fluorinated compounds, such as the per- and polyfluoroalkyl substances (PFAS) like PFOA, are known for their significant bioaccumulation in aquatic food webs. epa.gov The relatively simple structure of this compound does not confer the same level of extreme persistence and bioaccumulative potential as these more complex fluorinated surfactants.

The mobility of a compound in the environment relates to its movement through soil, water, and air. The mobility of 4-fluorophenol in soil is considered to be medium. scbt.com Given its structure and volatility, this compound is expected to be mobile in the environment and may disperse rapidly in air. thermofisher.com

Table 1: Physicochemical and Toxicological Properties of this compound and Selected Analogues.

| Compound Name | CAS Number | Molecular Formula | Log Kow (or XLogP3) | Aquatic Toxicity Data |

|---|---|---|---|---|

| This compound | 452-72-2 | C7H7FO | 1.4 nih.gov | No specific data available fluorochem.co.uk |

| 4-Fluorophenol | 371-41-5 | C6H5FO | 1.77 fishersci.com | Harmful to aquatic organisms fishersci.comlgcstandards.com |

| 4-Chlorophenol | 106-48-9 | C6H5ClO | 2.39 | EC50 for Daphnia magna: 2.4 mg/L (48h) |

| o-Cresol (2-methylphenol) | 95-48-7 | C7H8O | 1.95 | EC50 for Daphnia magna: 1.9 mg/L (48h) |

| Phenol | 108-95-2 | C6H6O | 1.46 | EC50 for Daphnia magna: 4.2 mg/L (48h) |

Data for analogues sourced from publicly available databases and QSAR studies for comparative purposes.

Applications of 4 Fluoro 2 Methylphenol and Its Derivatives in Materials Science and Other Fields

Functional Polymers and Photoresists